molecular formula C14H34O5Si4 B1591413 Methacryloxymethyltris(trimethylsiloxy)silane CAS No. 74681-63-3

Methacryloxymethyltris(trimethylsiloxy)silane

Cat. No. B1591413
CAS RN: 74681-63-3
M. Wt: 394.76 g/mol
InChI Key: NYHMLROEJNBVEF-UHFFFAOYSA-N
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Description

Methacryloxymethyltris(trimethylsiloxy)silane is a tetramethylsilane-protected silicate compound utilized for proteomics research . It is also used as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent .


Synthesis Analysis

The synthesis of Methacryloxymethyltris(trimethylsiloxy)silane involves two stages . In the first stage, Hexamethyldisiloxane and (trimethoxysilyl)methyl-2-methylacrylate react with acetic acid and trifluorormethanesulfonic acid at 45°C for 2 hours. In the second stage, the reaction mixture is treated with acetyl chloride at 40°C for 20 minutes .


Molecular Structure Analysis

The molecular formula of Methacryloxymethyltris(trimethylsiloxy)silane is C14H34O5Si4 . It contains a total of 56 bonds, including 22 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 1 aliphatic ester .


Chemical Reactions Analysis

Trimethylsilyl groups, which are part of the Methacryloxymethyltris(trimethylsiloxy)silane molecule, are known for their chemical inertness and large molecular volume . They are often used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .


Physical And Chemical Properties Analysis

Methacryloxymethyltris(trimethylsiloxy)silane has a boiling point of 130-135°C at 1mmHg and a density of 0.926 g/mL . Its refractive index at 20°C is 1.4150 .

Scientific Research Applications

    Organic Chemistry

    • Application : Methacryloxymethyltris(trimethylsiloxy)silane is used as a radical-based reagent in organic chemistry . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .
    • Method : The (TMS)3SiH radicals are generated by some initiation process. In the propagation steps, the removal of the functional group Z in the organic substrate (RZ) takes place by action of (TMS)3SiH radical via a reactive intermediate or a transition state .
    • Results : The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .

    Proteomics Research

    • Application : Methacryloxymethyltris(trimethylsiloxy)silane acts as a tetramethylsilane-protected silicate compound utilized for proteomics research .

    Silane Coupling Agent

    • Application : Methacryloxymethyltris(trimethylsiloxy)silane can be used as a silane coupling agent . Silane coupling agents are used to improve the bond between inorganic and organic materials in many composites .

    Silane Adhesion Promoter

    • Application : It can also be used as a silane adhesion promoter . Adhesion promoters are materials added to adhesive to increase the adhesion capabilities of the adhesive .

    Silane Hydrophobing Agent

    • Application : Methacryloxymethyltris(trimethylsiloxy)silane can be used as a silane hydrophobing agent . Hydrophobing agents are used to make surfaces water-repellent .

    Silane Dispersing Agent

    • Application : It can also be used as a silane dispersing agent . Dispersing agents are used to improve the separation of particles in a suspension .

    Silane Moisture Scavenger

    • Application : Methacryloxymethyltris(trimethylsiloxy)silane can be used as a silane moisture scavenger . Moisture scavengers are used to absorb moisture and prevent degradation of products .

    Polypropylene Catalyst

    • Application : It can also be used as a polypropylene catalyst . Catalysts are substances that increase the rate of a chemical reaction .

    Silicate Stabilizer

    • Application : Methacryloxymethyltris(trimethylsiloxy)silane can be used as a silicate stabilizer . Stabilizers are used to prevent unwanted reactions and maintain the physical and chemical properties of the substance .

    Polyurethane Endcapper Silane

    • Application : It can also be used as a polyurethane endcapper silane . Endcapper silanes are used to modify the properties of polyurethane .

    Silane Drying Agent

    • Application : Methacryloxymethyltris(trimethylsiloxy)silane can be used as a silane drying agent . Drying agents are used to remove water from other substances .

    Silane Curing Agent

    • Application : It can also be used as a silane curing agent . Curing agents are used to harden substances .

Safety And Hazards

The safety data sheet for Methacryloxymethyltris(trimethylsiloxy)silane recommends exercising caution when handling the chemical . It is advised to avoid all eye and skin contact and not to breathe in the vapor and mist . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult .

Future Directions

While specific future directions for Methacryloxymethyltris(trimethylsiloxy)silane are not mentioned in the retrieved papers, its use as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent suggests potential applications in various fields including proteomics research, material science, and chemical synthesis.

properties

IUPAC Name

tris(trimethylsilyloxy)silylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34O5Si4/c1-13(2)14(15)16-12-23(17-20(3,4)5,18-21(6,7)8)19-22(9,10)11/h1,12H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHMLROEJNBVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581588
Record name {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methacryloxymethyltris(trimethylsiloxy)silane

CAS RN

74681-63-3
Record name {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zhang, Y Zhao, Y Jing, Z Wang, W Song… - Journal of …, 2023 - hindawi.com
This study synthesized silicone hydrogel (SHL) contact lenses modified by vitamin E (VE). First, the prepolymer GKF8010, methacryloxymethyltris (trimethylsiloxy) silane, and N,N-…
Number of citations: 1 www.hindawi.com
JP Youngblood - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com

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